molecular formula C16H17N3O3 B11790454 4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoic acid

4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoic acid

Cat. No.: B11790454
M. Wt: 299.32 g/mol
InChI Key: SKOLXVZYRHSKCY-UHFFFAOYSA-N
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Description

4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoicacid is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure consists of a pyridazinone ring fused with a piperidine moiety and a benzoic acid group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoicacid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Ring: Starting from a suitable dicarbonyl compound, the pyridazinone ring can be formed through cyclization reactions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution or addition reactions.

    Attachment of the Benzoic Acid Group: The final step may involve coupling the benzoic acid group to the pyridazinone-piperidine intermediate using esterification or amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoicacid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoicacid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Affecting various biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone structures.

    Piperidine Derivatives: Compounds containing the piperidine ring.

    Benzoic Acid Derivatives: Compounds with benzoic acid groups.

Uniqueness

4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoicacid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

4-(6-oxo-3-piperidin-1-ylpyridazin-1-yl)benzoic acid

InChI

InChI=1S/C16H17N3O3/c20-15-9-8-14(18-10-2-1-3-11-18)17-19(15)13-6-4-12(5-7-13)16(21)22/h4-9H,1-3,10-11H2,(H,21,22)

InChI Key

SKOLXVZYRHSKCY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN(C(=O)C=C2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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